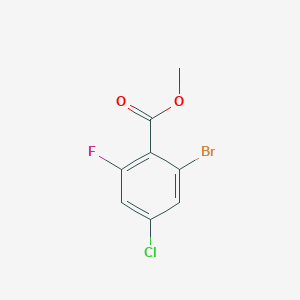
Methyl 2-bromo-4-chloro-6-fluorobenzoate
Übersicht
Beschreibung
Methyl 2-bromo-4-chloro-6-fluorobenzoate is a chemical compound that is part of a broader class of compounds known as benzoates. These compounds are characterized by a benzene ring substituted with various functional groups, including esters, halogens, and others. The specific compound is not directly studied in the provided papers, but related compounds have been synthesized and analyzed, which can give insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of related compounds typically involves halogenation, esterification, and other organic reactions. For instance, the synthesis of Methyl 4-bromo-2-methoxybenzoate was achieved through a multi-step process starting from 4-bromo-2-fluorotoluene, involving bromination, hydrolysis, cyanidation, methoxylation, and esterification . Similarly, 3-Bromo-2-fluorobenzoic acid was synthesized from 2-amino-6-fluorobenzonitrile through bromination, hydrolysis, diazotization, and deamination . These methods suggest potential pathways for synthesizing Methyl 2-bromo-4-chloro-6-fluorobenzoate, likely involving directed halogenation and subsequent esterification.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For example, the crystal structure of Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was described, revealing weak intermolecular interactions in the crystal lattice . Additionally, the molecular structure and conformation of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine were analyzed using NMR and X-ray diffraction . These studies provide a foundation for predicting the molecular structure of Methyl 2-bromo-4-chloro-6-fluorobenzoate, which would likely exhibit similar weak intermolecular interactions due to the presence of halogen atoms.
Chemical Reactions Analysis
The chemical reactivity of benzoates can be inferred from studies on similar compounds. For instance, the photoactive properties of Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate were investigated, showing that the molecule is photoactive in solution but not in the crystalline state due to tight packing . This suggests that Methyl 2-bromo-4-chloro-6-fluorobenzoate may also exhibit interesting photochemical properties, depending on its molecular conformation and the environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoates are often determined by their molecular structure. The study of Methyl 4-hydroxybenzoate revealed extensive intermolecular hydrogen bonding in its crystal structure, which is a key factor in its physical properties . Computational calculations, such as those performed for Methyl 4-hydroxybenzoate, can provide insights into vibrational spectra, frontier orbital energies, and other quantum chemical parameters . These methods could be applied to Methyl 2-bromo-4-chloro-6-fluorobenzoate to predict its physical and chemical properties, including stability, reactivity, and potential applications.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Halogenated benzoic acids and their derivatives serve as precursors or intermediates in the synthesis of complex molecules. For example, studies on the synthesis of various benzothiazoles and benzoxazoles from halogenated benzoic acids under metal-free conditions highlight the utility of these compounds in constructing heterocyclic frameworks, which are common in pharmaceuticals and agrochemicals. The chemoselectivity of cobalt-catalyzed carbonylation reactions of halogen-substituted benzenes, including the formation of fluorobenzoic acid derivatives, demonstrates the importance of halogenated benzoates in synthesizing fluorinated compounds, which are highly valued in drug development due to their influence on bioactivity and metabolic stability (Boyarskiy et al., 2010).
Materials Science
In materials science, halobenzoic acids, including derivatives of methyl 2-bromo-4-chloro-6-fluorobenzoate, are utilized to modify the properties of conductive polymers. For instance, the post-treatment of poly(3,4-ethylenedioxythiophene) (PEDOT) with halobenzoic acids significantly enhances its conductivity, demonstrating potential applications in organic electronics and solar cells. This modification is achieved through acid-induced phase segregation and conformational changes in PEDOT chains, leading to materials with high conductivity and transparency, suitable for use as transparent anodes in organic solar cells (Tan et al., 2016).
Environmental and Atmospheric Studies
Research on the adsorption behaviors of halogen-substituted benzoic acids on metal surfaces provides insights into environmental and atmospheric chemistry. These studies help understand how halogenated compounds interact with metal surfaces, which has implications for pollution control and remediation technologies. The adsorption of halogen-substituted benzoates on electrodes, studied using in situ spectroscopy, sheds light on the molecular interactions and adsorption mechanisms of these compounds, relevant for understanding their fate in the environment and for developing sensors or catalysis applications (Ikezawa et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
methyl 2-bromo-4-chloro-6-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDQAVDNSOHLEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275466 | |
| Record name | Methyl 2-bromo-4-chloro-6-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-chloro-6-fluorobenzoate | |
CAS RN |
943975-33-5 | |
| Record name | Methyl 2-bromo-4-chloro-6-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943975-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-4-chloro-6-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






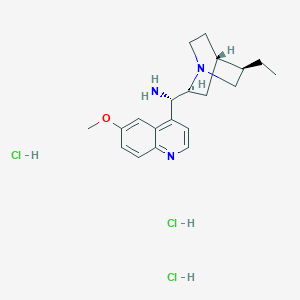

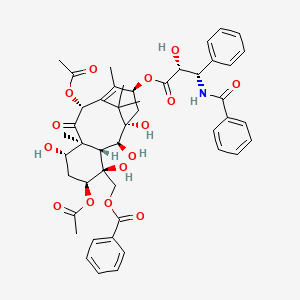

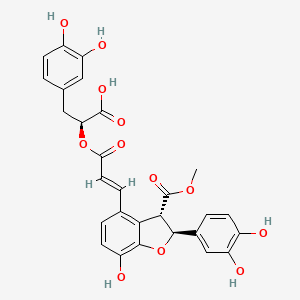
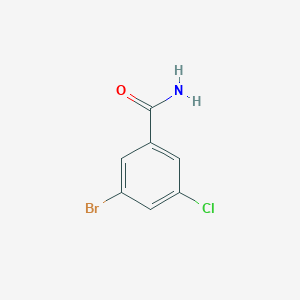
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)
![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)


